molecular formula C13H24N2O2 B1393445 Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate CAS No. 373608-50-5

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

Cat. No. B1393445
CAS RN: 373608-50-5
M. Wt: 240.34 g/mol
InChI Key: WDDPLSXJAIFLJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .


Synthesis Analysis

The synthetic route for this compound involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

  • Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, as part of the N-Boc piperazine derivatives, has been synthesized and characterized for its molecular structure. Studies like the one conducted by Kulkarni et al. (2016) have explored the synthesis, characterization, and X-ray diffraction studies of similar derivatives (Kulkarni et al., 2016). These compounds are characterized by spectroscopic studies including FT-IR, 1H & 13C NMR, and LCMS, and their molecular structures are confirmed by single crystal X-ray diffraction analysis.

Crystal and Molecular Structure

The crystal and molecular structure of derivatives of this compound have been reported in several studies. For instance, Mamat et al. (2012) reported the crystal and molecular structure of a related compound, providing insights into its geometrical configuration and bond lengths and angles (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

These compounds have also been studied for their biological activities. The antibacterial and antifungal activities of this compound derivatives have been explored against several microorganisms, showing moderate activity as detailed in the research by Kulkarni et al. (2016) (Kulkarni et al., 2016).

Anticorrosive Behavior

Investigations into the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate derivatives have been conducted. Praveen et al. (2021) studied its efficacy in corrosion inhibition, particularly for carbon steel in HCl solution, showing significant inhibition efficiency (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Applications in Catalysis

The derivatives of this compound have been utilized in catalysis as well. Research by Yang et al. (2004) on non-cross-linked polystyrene-supported piperazine, a derivative, highlights its use in facilitating Knoevenagel condensation under microwave assistance (Yang, Chen, Xu, & Nie, 2004).

Pharmaceutical Applications

In the realm of pharmaceuticals, certain derivatives have been explored as intermediates in the synthesis of biologically active compounds. For example, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate as an intermediate for benzimidazole compounds (Liu Ya-hu, 2010).

Mechanism of Action

The specific mechanism of action for this compound would depend on its intended use. As an intermediate in drug synthesis, it may serve as a building block for pharmaceutical agents targeting specific receptors or enzymes. Further studies are needed to elucidate its precise biological activity .

Safety and Hazards

  • Storage Conditions : Optimize storage conditions to maintain stability (refer to the manufacturer’s guidelines)

properties

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPLSXJAIFLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675459
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373608-50-5
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Tertbutoxycarbonylpiperazine (6a) (1.86 g, 10 mmol) was dissolved in dichloromethane (20 mL), and anhydrous potassium carbonate (829 mg, 6 mmol) was added. The dichloromethane solution of chloromethyl cyclopropane (7a) (1.1 mL, 12 mmol) was added dropwise, and reacted overnight at room temperature, after that, the reaction mixture was washed with water. The water layer was extracted with dichloromethane for twice, the organic phases were combined, washed successively with 50 mL saturated sodium bicarbonate solution and saturated sodium chloride solution for three times, dried with anhydrous sodium sulfate. Column chromatography (petroleum ether:ethyl acetate 2:1) was performed to isolate white solid powder 1-tertbutoxycarbonyl-4-(cyclopropylmethyl)piperazine (7b), 2.01 g white solid (yield 79.0%). ESI-MS m/z calculated for: 240.18. found: 241.05 [M+H]+.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyloxycarbonylpiperazine (2.24 g, 12.0 mmol) in THF (10 ml) were added water (0.15 ml), acetic acid (3.60 ml), formylcyclopropane (1.35 ml, 18.1 mmol), and sodium cyanoborohydride (18 ml of a 1M solution in THF, 18 mmol). The mixture was stirred at 20° C. for 14 hours. The mixture is concentrated under reduced pressure, and the residue is mixed with water (80 ml) and 1 N aqueous hydrochloric acid (40 ml). After washing with ethyl acetate (20 ml) the aqueous phase is made basic by addition of potassium carbonate (approx. 20 g) and extracted with ethyl acetate (4×30 ml). The combined extracts were dried with magnesium sulphate and concentrated under reduced pressure, to yield 2.3 g (80%) of the title compound as a colourless oil.
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

Tert-butyl piperazine-1-carboxylate 7a (6.14 g, 33 mmol), bromomethyl-cyclopropane (4.05 g, 30 mmol) and triethylamine (6.06 g, 60 mmol) were dissolved in 70 mL of dichloromethane. The reaction solution was stirred for 12 hours. The resulting solution was added with 50 mL of aqeuous saturated sodium bicarbonate solution and extracted with dichloromethane (50 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate 31a (4.50 g, yield: 62.5%) as a yellow oil.
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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